2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 6-ethyl substituent on the pyrimidinone ring, which may enhance hydrophobic interactions in biological systems.
- A sulfanyl (-S-) bridge linking the thienopyrimidinone core to the acetamide moiety.
- An N-(3-hydroxyphenyl)acetamide side chain, contributing hydrogen-bonding capacity through the phenolic -OH group.
Such structural motifs are common in pharmaceutical agents targeting inflammation or enzyme inhibition, as seen in analogs like anti-exudative acetamides .
Propriétés
IUPAC Name |
2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-2-16-10-17-19(30-16)23-21(24(20(17)27)11-15-7-4-8-28-15)29-12-18(26)22-13-5-3-6-14(25)9-13/h3-10,25H,2,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXKGEDKKYMJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan ring and the hydroxyphenylacetamide moiety. Common reagents used in these reactions include ethyl acetoacetate, thiourea, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of automated reactors can also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Key Compounds
*Calculated based on formula; †Inferred from structural analogs in .
Key Structural and Pharmacological Differences
A. Core Heterocycle Modifications
- The target compound’s thieno[2,3-d]pyrimidinone core differs from the dihydropyrimidinone in and the tetrahydrofuran in .
B. Substituent Effects
- N-Arylacetamide Variations: The 3-hydroxyphenyl group in the target compound introduces hydrogen-bond donor capacity, contrasting with the 2,3-dichlorophenyl (electron-withdrawing, lipophilic) in and the 3-trifluoromethylphenyl (strongly hydrophobic) in . These differences impact solubility and target selectivity.
- Furan vs. Phenyl Groups :
- The 3-[(furan-2-yl)methyl] substituent may engage in π-π interactions distinct from the 3-phenyl group in , altering binding affinity in enzyme pockets.
Activité Biologique
The compound 2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide belongs to a class of thieno[2,3-d]pyrimidine derivatives that have gained attention for their potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C21H25N3O3S2
- IUPAC Name : this compound
This compound features a thieno[2,3-d]pyrimidine core with ethyl and furan substituents, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against various cancer cell lines. A study reported that derivatives exhibited growth inhibition across over 60 human tumor cell lines, with some compounds demonstrating better efficacy than standard chemotherapeutics such as 5-fluorouracil. Notably, compounds with similar scaffolds showed IC50 values ranging from 0.20 μM to 16.2 μM against dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of DHFR. This enzyme is crucial for nucleotide synthesis; thus, its inhibition leads to impaired DNA replication and ultimately induces apoptosis in cancer cells. The structural features of thieno[2,3-d]pyrimidines allow them to mimic folate and selectively target folate receptors (FRs) that are overexpressed in many tumors .
Case Studies
- Inhibition of DHFR :
- Cell Cycle Arrest :
Comparative Analysis
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound A | 0.20 | DHFR | More potent than methotrexate |
| Compound B | 16.2 | NCI 60 Cell Lines | Effective against multiple cancer types |
| Compound C | Varies | Folate Receptors | Selective targeting reduces normal cell toxicity |
Q & A
Basic: What synthetic strategies are employed for the preparation of this thienopyrimidinone-acetamide hybrid?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of ethyl 2-amino-4,5-substituted thiophene-3-carboxylate derivatives with urea or thiourea under reflux conditions.
- Step 2: Introduction of the sulfanylacetamide side chain via nucleophilic substitution at the C2 position of the pyrimidinone ring, using mercaptoacetic acid derivatives.
- Step 3: Functionalization of the N3 position with a furan-2-ylmethyl group via alkylation or Mitsunobu reactions.
Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfanyl group installation. Purification often requires column chromatography or recrystallization, as noted in structurally analogous syntheses .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the compound’s solid-state structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Crystallization: Grow crystals via slow evaporation using polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection: Use a diffractometer (e.g., Bruker SMART APEXII) with Mo-Kα radiation (λ = 0.71073 Å).
- Analysis: For the title compound, expect a monoclinic system (space group P2₁/c) with unit cell parameters similar to N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
Hydrogen bonding between the acetamide carbonyl and hydroxylphenyl group stabilizes the lattice. Disordered furan or ethyl groups may require refinement with restraints.
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidinone H), δ 6.4–7.3 ppm (furan and hydroxyphenyl H), and δ 1.2–1.4 ppm (ethyl CH₃).
- ¹³C NMR: Carbonyl signals at ~170 ppm (acetamide C=O) and ~160 ppm (pyrimidinone C4=O).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matching C₂₃H₂₂N₃O₄S₂ (theoretical ~492.11 g/mol).
- IR Spectroscopy: Stretches at ~3300 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-S) .
Advanced: How can researchers reconcile contradictory biological activity data across assays?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT) studies.
- Solubility Optimization: Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Metabolite Screening: LC-MS/MS to detect degradation products (e.g., hydrolyzed acetamide).
For example, analogs like N-(3-hydroxyphenyl)acetamide derivatives show variable cytotoxicity due to substituent electronic effects .
Basic: What formulation challenges arise due to the compound’s physicochemical properties?
Answer:
- Solubility: Limited aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., PEG-400) or nanoformulation.
- Stability: Susceptibility to hydrolysis at the sulfanylacetamide linkage requires storage at −20°C in anhydrous DMSO.
- Bioavailability: Low permeability (predicted Caco-2 < 5 × 10⁻⁶ cm/s) suggests prodrug derivatization (e.g., esterification) .
Advanced: What computational approaches predict binding modes to target proteins?
Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2). The furan moiety may engage in π-π stacking with Phe residues.
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy.
- QSAR Modeling: Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC₅₀ using Hammett σ values .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubate in 0.1 M HCl/NaOH at 40°C for 24h; monitor via HPLC.
- Oxidative Stress: Treat with 3% H₂O₂; check for sulfoxide/sulfone formation.
- Thermal Stress: Heat at 80°C for 48h; assess crystallinity via PXRD.
Degradation products are characterized using LC-HRMS and compared to synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
